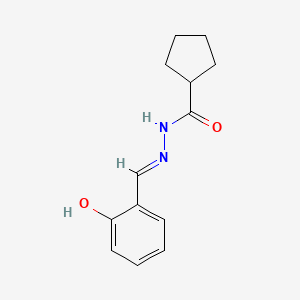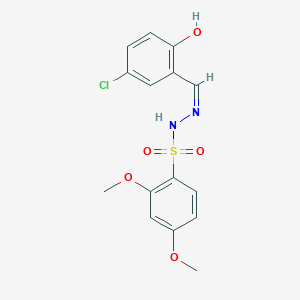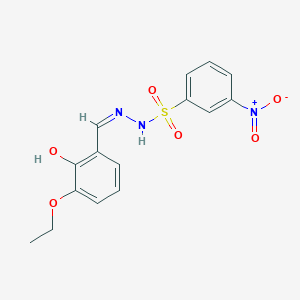
N'-(2-hydroxybenzylidene)cyclopentanecarbohydrazide
Descripción general
Descripción
N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide is a chemical compound that has been studied for its potential applications in various fields. It has been evaluated as an electrocatalyst for the hydrogen evolution reaction . It has also been studied for its antifungal and antibacterial activity .
Synthesis Analysis
The synthesis of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide and its complexes with various metals has been carried out in several studies . The complexes were characterized by elemental analysis, IR, NMR, mass, ESR, and TGA & DTA .Molecular Structure Analysis
The molecular structure of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide has been analyzed using various spectroanalytical studies . The ligand coordinates to the central metal ion through oxygen of enolic form of carboxy hydrazone, phenolic oxygen, and azomethine nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide have been studied, particularly in the context of its complexes with various metals . These studies have provided insights into the mode of bonding in these complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide have been analyzed using various methods . These analyses have provided insights into its stability, reactivity, and other properties.Direcciones Futuras
The future directions for research on N’-(2-hydroxybenzylidene)cyclopentanecarbohydrazide could include further exploration of its potential applications in various fields, such as its use as an electrocatalyst or its antifungal and antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-8-4-3-7-11(12)9-14-15-13(17)10-5-1-2-6-10/h3-4,7-10,16H,1-2,5-6H2,(H,15,17)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNPZCAGRKIAFG-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dimethoxy-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731493.png)
![2,4-dimethoxy-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B3731500.png)
![N-(4-{[2-(3-ethoxy-2-hydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731514.png)
![4-sec-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B3731522.png)


![9-methyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B3731552.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731558.png)
![2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3731560.png)
![1-phenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3731565.png)
![N-(4-isopropylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731583.png)
![N-(2-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731584.png)
![N-(3,5-dimethoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731586.png)